Cas no 849415-42-5 (1H-1,2,4-Triazole, 3-(bromomethyl)-)

1H-1,2,4-Triazole, 3-(bromomethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole, 3-(bromomethyl)-
- 1H-1,2,4-Triazole, 5-(bromomethyl)-
- 3-(bromomethyl)-1H-1,2,4-triazole
- 849415-42-5
- SCHEMBL7810333
- EN300-1928282
- SCHEMBL18965499
- SCHEMBL13090838
-
- インチ: InChI=1S/C3H4BrN3/c4-1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7)
- InChIKey: UYCZCZYRKJWTHQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 160.95886Da
- どういたいしつりょう: 160.95886Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 58.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 41.6Ų
1H-1,2,4-Triazole, 3-(bromomethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928282-0.05g |
3-(bromomethyl)-1H-1,2,4-triazole |
849415-42-5 | 0.05g |
$959.0 | 2023-05-31 | ||
Enamine | EN300-1928282-5.0g |
3-(bromomethyl)-1H-1,2,4-triazole |
849415-42-5 | 5g |
$3313.0 | 2023-05-31 | ||
Enamine | EN300-1928282-2.5g |
3-(bromomethyl)-1H-1,2,4-triazole |
849415-42-5 | 2.5g |
$2240.0 | 2023-05-31 | ||
Enamine | EN300-1928282-0.5g |
3-(bromomethyl)-1H-1,2,4-triazole |
849415-42-5 | 0.5g |
$1097.0 | 2023-05-31 | ||
Enamine | EN300-1928282-10.0g |
3-(bromomethyl)-1H-1,2,4-triazole |
849415-42-5 | 10g |
$4914.0 | 2023-05-31 | ||
Enamine | EN300-1928282-0.25g |
3-(bromomethyl)-1H-1,2,4-triazole |
849415-42-5 | 0.25g |
$1051.0 | 2023-05-31 | ||
Enamine | EN300-1928282-1.0g |
3-(bromomethyl)-1H-1,2,4-triazole |
849415-42-5 | 1g |
$1142.0 | 2023-05-31 | ||
Enamine | EN300-1928282-0.1g |
3-(bromomethyl)-1H-1,2,4-triazole |
849415-42-5 | 0.1g |
$1005.0 | 2023-05-31 |
1H-1,2,4-Triazole, 3-(bromomethyl)- 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
1H-1,2,4-Triazole, 3-(bromomethyl)-に関する追加情報
Comprehensive Overview of 1H-1,2,4-Triazole, 3-(bromomethyl)- (CAS No. 849415-42-5)
1H-1,2,4-Triazole, 3-(bromomethyl)- (CAS No. 849415-42-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, belonging to the triazole family, is characterized by its unique bromomethyl functional group, which enhances its reactivity and utility in synthetic chemistry. Researchers and industry professionals frequently search for terms like "1H-1,2,4-Triazole derivatives," "bromomethyl triazole applications," and "CAS 849415-42-5 synthesis," reflecting its growing relevance in modern chemistry.
The structural versatility of 1H-1,2,4-Triazole, 3-(bromomethyl)- makes it a valuable intermediate in the development of bioactive molecules. Its triazole core is known for its stability and ability to participate in hydrogen bonding, which is critical for drug design. Recent trends in green chemistry and sustainable synthesis have also highlighted the importance of optimizing the production of such compounds to minimize environmental impact. Queries like "eco-friendly triazole synthesis" and "bromomethyl triazole safety" are increasingly common, underscoring the need for innovative and responsible approaches.
In the pharmaceutical sector, 1H-1,2,4-Triazole, 3-(bromomethyl)- is explored for its potential in creating antifungal and antiviral agents. The triazole ring is a key pharmacophore in many FDA-approved drugs, and the addition of a bromomethyl group opens new avenues for structural modification. Searches for "triazole-based drug discovery" and "bromomethyl group in medicinal chemistry" reflect the compound's role in cutting-edge research. Additionally, its applications in agrochemicals, such as the development of novel pesticides and herbicides, are areas of active investigation.
The synthesis of 1H-1,2,4-Triazole, 3-(bromomethyl)- typically involves multi-step reactions, with careful control of conditions to ensure high yield and purity. Researchers often look for "optimized triazole synthesis methods" and "CAS 849415-42-5 purification techniques" to improve efficiency. Advances in catalysis and flow chemistry have further streamlined its production, addressing challenges like scalability and cost-effectiveness.
From an industrial perspective, the demand for 1H-1,2,4-Triazole, 3-(bromomethyl)- is driven by its role in creating high-value specialty chemicals. Companies and academic institutions alike are investing in patent research and intellectual property related to its applications. Popular search terms such as "triazole derivatives market trends" and "bromomethyl triazole suppliers" highlight its commercial significance. Furthermore, collaborations between biotech firms and material science innovators are expanding its use beyond traditional domains.
In conclusion, 1H-1,2,4-Triazole, 3-(bromomethyl)- (CAS No. 849415-42-5) is a compound of immense scientific and industrial value. Its unique properties and broad applicability make it a focal point in organic synthesis, drug development, and agrochemical innovation. As research continues to uncover new possibilities, this compound will likely remain at the forefront of chemical innovation and sustainable technology.
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